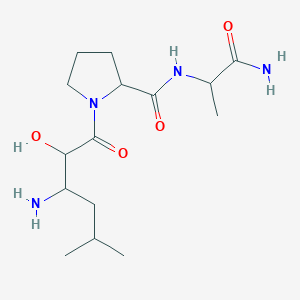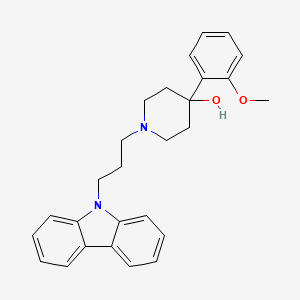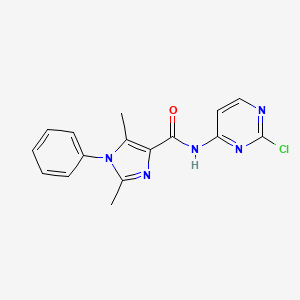
7alpha-NH2-ginkgolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-NH2-ginkgolide B is a derivative of ginkgolide B, a natural product isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their unique chemical structure and diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-NH2-ginkgolide B involves the modification of ginkgolide B through the introduction of an amino group at the 7alpha position. This can be achieved through various synthetic routes, including nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or methanol, and reagents like sodium azide or ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction of ginkgolide B from Ginkgo biloba leaves, followed by chemical modification. The process includes steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7alpha-NH2-ginkgolide B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce different amino-substituted compounds .
Applications De Recherche Scientifique
7alpha-NH2-ginkgolide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and synthesis of ginkgolide derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 7alpha-NH2-ginkgolide B involves its interaction with various molecular targets and pathways. It is known to inhibit platelet-activating factor (PAF) receptors, thereby reducing inflammation and platelet aggregation. Additionally, it modulates neurotransmitter activity, providing neuroprotective effects. The compound also influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
7alpha-NHMe-ginkgolide B: Another derivative with a methyl group at the 7alpha position.
Ginkgolide A, C, J, K: Other ginkgolides with similar core structures but different functional groups
Uniqueness
7alpha-NH2-ginkgolide B is unique due to its specific amino substitution at the 7alpha position, which imparts distinct pharmacological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H25NO10 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
(1S,6R,9S,13S,17R)-9-amino-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H25NO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,21H2,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |
Clé InChI |
OONDPNQTNMFTRA-AQPRMESZSA-N |
SMILES isomérique |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N)C(C)(C)C)O |
SMILES canonique |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N)C(C)(C)C)C(C(=O)OC6O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[14C]Mtep](/img/structure/B10771002.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)




![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)


![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
